molecular formula C18H8N6O8 B11668993 2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11668993
M. Wt: 436.3 g/mol
InChI Key: SYIBYMAPHBMHLL-UHFFFAOYSA-N
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Description

2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique structure, which includes multiple pyrimidinyl and isoindole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of 6-aminouracil derivatives with ethyl oxochloroacetate . This reaction produces ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetates, which can then be further reacted with various amines to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antibacterial or antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to its combination of pyrimidinyl and isoindole units, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H8N6O8

Molecular Weight

436.3 g/mol

IUPAC Name

2,6-bis(2,4-dioxo-1H-pyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C18H8N6O8/c25-11-9(3-19-17(31)21-11)23-13(27)5-1-6-8(2-7(5)15(23)29)16(30)24(14(6)28)10-4-20-18(32)22-12(10)26/h1-4H,(H2,19,21,25,31)(H2,20,22,26,32)

InChI Key

SYIBYMAPHBMHLL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(=O)N(C3=O)C4=CNC(=O)NC4=O)C(=O)N(C2=O)C5=CNC(=O)NC5=O

Origin of Product

United States

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